N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9578168
InChI: InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-15-9-4-3-8-14(15)18)20-21-22(11)12-6-5-7-13(10-12)24-2/h3-10H,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.8 g/mol

N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC9578168

Molecular Formula: C17H15ClN4O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H15ClN4O2
Molecular Weight 342.8 g/mol
IUPAC Name N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Standard InChI InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-15-9-4-3-8-14(15)18)20-21-22(11)12-6-5-7-13(10-12)24-2/h3-10H,1-2H3,(H,19,23)
Standard InChI Key QUYMVPXNWKFJQY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl

Introduction

N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique triazole structure. It has garnered attention in the field of pharmacology due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound is identified by the CAS number 924840-46-0 and has a molecular formula of C17H15ClN4O2, with a molecular weight of 342.8 g/mol .

Synthesis and Preparation

The synthesis of N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired product yield and purity. While detailed synthesis protocols are not widely published, the compound's preparation likely involves the use of azide and alkyne precursors in a click chemistry reaction, followed by carboxamide formation.

Biological Activities and Potential Applications

Research indicates that N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits notable biological activities, particularly in the realm of oncology. It has shown potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. Additionally, it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further therapeutic exploration.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:

Compound NameCAS NumberKey Features
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide927639-95-0Similar triazole structure with different halogen substitution
2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-1H-imidazole29864-31-1Contains imidazole instead of triazole; potential for different biological activity
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole1260621-72-4Incorporates thiazole which may alter pharmacological properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator